molecular formula C6H5Cl2N3S2 B14743211 [(E)-(2,5-dichlorothiophen-3-yl)methylideneamino]thiourea CAS No. 5425-39-8

[(E)-(2,5-dichlorothiophen-3-yl)methylideneamino]thiourea

Katalognummer: B14743211
CAS-Nummer: 5425-39-8
Molekulargewicht: 254.2 g/mol
InChI-Schlüssel: DGGYJLMVXMJHRJ-WTDSWWLTSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[(E)-(2,5-dichlorothiophen-3-yl)methylideneamino]thiourea is a chemical compound with the molecular formula C6H5Cl2N3S2 and a molecular weight of 254.164 g/mol . This compound is known for its unique structure, which includes a thiophene ring substituted with chlorine atoms and a thiourea moiety. It has been studied for various applications in scientific research due to its interesting chemical properties.

Vorbereitungsmethoden

The synthesis of [(E)-(2,5-dichlorothiophen-3-yl)methylideneamino]thiourea typically involves the reaction of 2,5-dichlorothiophene-3-carbaldehyde with thiourea under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction. The product is then isolated by filtration and purified by recrystallization .

Analyse Chemischer Reaktionen

[(E)-(2,5-dichlorothiophen-3-yl)methylideneamino]thiourea undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

[(E)-(2,5-dichlorothiophen-3-yl)methylideneamino]thiourea has been explored for several scientific research applications, including:

Wirkmechanismus

The mechanism of action of [(E)-(2,5-dichlorothiophen-3-yl)methylideneamino]thiourea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the inhibition or activation of specific biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects .

Vergleich Mit ähnlichen Verbindungen

[(E)-(2,5-dichlorothiophen-3-yl)methylideneamino]thiourea can be compared with other similar compounds, such as:

    [(E)-(2,5-dichlorothiophen-3-yl)methylideneamino]carbamothioic acid: This compound has a similar structure but contains a carbamothioic acid moiety instead of a thiourea group.

    [(E)-(2,5-dichlorothiophen-3-yl)methylideneamino]thiocarbamide: This compound is structurally similar but contains a thiocarbamide group.

    [(E)-(2,5-dichlorothiophen-3-yl)methylideneamino]thiocyanate: This compound has a thiocyanate group instead of a thiourea moiety.

Eigenschaften

CAS-Nummer

5425-39-8

Molekularformel

C6H5Cl2N3S2

Molekulargewicht

254.2 g/mol

IUPAC-Name

[(E)-(2,5-dichlorothiophen-3-yl)methylideneamino]thiourea

InChI

InChI=1S/C6H5Cl2N3S2/c7-4-1-3(5(8)13-4)2-10-11-6(9)12/h1-2H,(H3,9,11,12)/b10-2+

InChI-Schlüssel

DGGYJLMVXMJHRJ-WTDSWWLTSA-N

Isomerische SMILES

C1=C(SC(=C1/C=N/NC(=S)N)Cl)Cl

Kanonische SMILES

C1=C(SC(=C1C=NNC(=S)N)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.